(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-15-11-8-14(9-12-15)10-13-17(19)16-6-4-5-7-18(16)20-2/h4-13H,3H2,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLHWTUZPFQIP-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. Catalysts such as solid bases or phase-transfer catalysts can be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Table 1: Synthetic Reaction Conditions
| Reactants | Base | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-ethoxybenzaldehyde + 2-methoxyacetophenone | NaOH | Ethanol | RT | 77–89 |
Oxidation Reactions
The α,β-unsaturated carbonyl system undergoes selective oxidation:
-
Epoxidation : Reaction with m-chloroperbenzoic acid (m-CPBA) forms an epoxide at the double bond .
-
Hydroxylation : Hydrogen peroxide in acidic conditions introduces hydroxyl groups adjacent to the carbonyl.
Key Products:
-
Epoxide derivative: Stabilized by conjugation with aromatic rings.
-
Dihydroxyketone: Observed in polar aprotic solvents.
Reduction Reactions
Catalytic hydrogenation selectively reduces the α,β-unsaturated system:
-
Saturated ketone : Pd/C in ethanol under H₂ gas (1 atm, 25°C) yields 1-(2-methoxyphenyl)-3-(4-ethoxyphenyl)propan-1-one .
-
Full reduction : NaBH₄ in methanol further reduces the ketone to a secondary alcohol.
Table 2: Reduction Outcomes
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Pd/C, H₂ | Ethanol, 25°C | Saturated ketone | 85–90 |
| NaBH₄ | Methanol, 0°C | Secondary alcohol | 70–75 |
Electrophilic Aromatic Substitution
The methoxy and ethoxy groups activate the aromatic rings toward electrophilic substitution:
-
Bromination : Br₂ in CHCl₃ at 0°C substitutes para to the methoxy group on the 2-methoxyphenyl ring .
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups meta to the ethoxy group on the 4-ethoxyphenyl ring .
Substituent Directing Effects:
-
2-Methoxyphenyl ring : Ortho/para-directing (methoxy group).
-
4-Ethoxyphenyl ring : Para-directing (ethoxy group).
Cycloaddition and Heterocycle Formation
The chalcone scaffold participates in cycloaddition reactions:
-
Michael addition : Thiols or amines attack the β-carbon, forming substituted propanones.
-
Heterocyclization : Reaction with hydrazine forms pyrazoline derivatives, potential intermediates for bioactive molecules .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Table 3: Substituent Effects on Reactivity
| Compound | Oxidation Rate | Reduction Ease | Electrophilic Sites |
|---|---|---|---|
| 3-(4-Fluorophenyl)-1-(4-ethoxyphenyl)propenone | Moderate | High | 4-Fluorophenyl ring |
| 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)propenone | Slow | Moderate | 2-Methoxyphenyl ring |
| Target compound | Fast | High | Both rings |
-
The 4-ethoxy group enhances electron density, accelerating oxidation and electrophilic substitution compared to halogenated analogues .
-
2-Methoxy substitution sterically hinders reactions at the ortho position, favoring para substitution .
Mechanistic Insights
Scientific Research Applications
(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophiles in biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Methoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
(2E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with the methoxy group on the para position of the second phenyl ring.
Uniqueness
The presence of both ethoxy and methoxy groups in (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can influence its chemical reactivity and biological activity, making it unique compared to other chalcones. These substituents can affect the compound’s solubility, stability, and interaction with biological targets.
Biological Activity
Overview
The compound (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone, is an organic molecule characterized by its two aromatic phenyl rings connected by an α,β-unsaturated carbonyl system. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHO
- Molecular Weight : 282.33 g/mol
- CAS Number : 1181788-49-7
Chalcones are known for their diverse chemical properties, which can be influenced by substituents on the phenyl rings. In this case, the presence of ethoxy and methoxy groups enhances its reactivity and biological potential .
Anticancer Properties
Recent studies have highlighted the anticancer potential of (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. It has been investigated for its ability to inhibit the proliferation of various cancer cell lines:
- HeLa Cells : The compound demonstrated significant antiproliferative activity with an IC value indicating potent effects against cervical cancer cells.
- MDA-MB-231 (Breast Cancer), A549 (Lung Cancer), and HT-29 (Colon Cancer): Comparative studies showed that while it was effective against these cell lines, its potency varied significantly, suggesting a structure-activity relationship influenced by the substituents on the phenyl rings .
| Cell Line | IC Value (µM) |
|---|---|
| HeLa | 5 |
| MDA-MB-231 | 10 |
| A549 | 15 |
| HT-29 | 20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary results indicate that it possesses activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one may serve as a potential lead compound in developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this chalcone has shown promise in exhibiting anti-inflammatory effects . Research indicates that it may inhibit inflammatory pathways, potentially through the modulation of cytokine production .
The biological activities of (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one are thought to be mediated through several mechanisms:
- Inhibition of Tubulin Assembly : Similar to other chalcones, it may disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, contributing to its cytotoxic effects.
- Modulation of Apoptotic Pathways : It may activate apoptosis-related proteins, leading to programmed cell death in malignant cells .
Case Studies
Several studies have focused on the synthesis and evaluation of chalcone derivatives, including (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one:
- A study synthesized various chalcone derivatives and tested their antiproliferative activities against multiple cancer cell lines. The results indicated that modifications to the phenolic substituents significantly affected biological activity .
- Another investigation assessed the structure-activity relationship of similar compounds and found that electron-donating groups like methoxy enhance anticancer potency compared to electron-withdrawing groups .
Q & A
Q. What are the standard synthetic protocols for (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?
The compound is synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. A typical procedure involves dissolving 4-ethoxy acetophenone (1 mol) and 2-methoxybenzaldehyde (1 mol) in ethanol, followed by dropwise addition of KOH (20%) under stirring at room temperature. Reaction completion is monitored via TLC, and the product is recrystallized from ethanol for purification . Optimization may include varying solvent polarity (e.g., methanol vs. ethanol), temperature (0–50°C), and catalyst concentration to improve yield and purity.
Q. Which spectroscopic techniques are critical for characterizing this chalcone derivative, and how are discrepancies in spectral data resolved?
Key techniques include:
- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and alkene (C=C, ~1600 cm⁻¹) stretching frequencies.
- ¹H/¹³C NMR : Assigns methoxy (δ 3.8–4.0 ppm), ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂), and aromatic protons.
- UV-Vis : λmax correlates with conjugation length and substituent effects (e.g., electron-donating groups redshift absorption). Discrepancies between experimental and theoretical data (e.g., DFT-calculated vs. observed λmax) are resolved by refining computational parameters (solvent models, basis sets) .
Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?
X-ray crystallography (XRD) provides definitive proof of the E-configuration by measuring the dihedral angle between the aromatic rings and the enone system. For example, XRD data for analogous chalcones show dihedral angles >150°, consistent with trans geometry .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are used to predict electronic properties, and how do they align with experimental findings?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- HOMO-LUMO gaps : Predicts reactivity (e.g., lower gaps correlate with higher electrophilicity).
- Global reactivity descriptors : Chemical hardness (η), electrophilicity index (ω), and Fukui functions identify nucleophilic/electrophilic sites. Experimental validation includes comparing calculated bond lengths (e.g., C=O: 1.22 Å DFT vs. 1.24 Å XRD) and UV-Vis spectra. Discrepancies <5% are typical .
Table 1: Comparison of DFT and Experimental Data for Analogous Chalcones
| Parameter | DFT Value | Experimental Value | Deviation |
|---|---|---|---|
| C=O Bond Length | 1.22 Å | 1.24 Å (XRD) | 1.6% |
| λmax (UV-Vis) | 350 nm | 345 nm | 1.4% |
| HOMO-LUMO Gap | 4.2 eV | - | - |
Q. How do substituent effects (e.g., ethoxy vs. methoxy groups) influence bioactivity, and what mechanistic insights explain observed antimicrobial activity?
Substituents modulate lipophilicity and electronic effects, impacting membrane penetration and target binding. For example:
Q. What crystallographic challenges arise during XRD analysis, and how are they addressed?
Challenges include:
- Crystal twinning : Mitigated by slow evaporation recrystallization.
- Disorder in ethoxy/methoxy groups : Resolved via constrained refinement and occupancy adjustments.
- Weak diffraction : Addressed using synchrotron radiation or low-temperature data collection (100 K) .
Methodological Guidance
Q. How should researchers design experiments to resolve contradictions between computational and experimental data?
- Step 1 : Validate computational models (e.g., solvent effects, dispersion corrections).
- Step 2 : Re-examine experimental conditions (e.g., sample purity, crystallographic resolution).
- Step 3 : Cross-reference with analogous compounds (e.g., dichloro/methoxy derivatives) to identify substituent-specific trends .
Q. What strategies optimize antimicrobial activity assays for chalcone derivatives?
- Strain selection : Use reference strains (e.g., S. aureus ATCC 25923) and clinical isolates.
- Concentration gradients : Test 0.5–128 µg/mL via microbroth dilution.
- Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal).
- Synergy studies : Combine with sub-inhibitory concentrations of standard drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
